molecular formula C11H10ClNO B7791618 1-(2-Chloroquinolin-3-yl)ethan-1-ol

1-(2-Chloroquinolin-3-yl)ethan-1-ol

Cat. No.: B7791618
M. Wt: 207.65 g/mol
InChI Key: BNZZXSYIUHVITJ-UHFFFAOYSA-N
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Description

1-(2-Chloroquinolin-3-yl)ethan-1-ol is a high-purity chemical intermediate designed for advanced research and development applications. As a chloroquinoline derivative, this compound features a versatile ethan-ol substituent that makes it a valuable scaffold in medicinal chemistry and organic synthesis. Quinoline cores are recognized as privileged structures in drug discovery due to their broad biological activity and ability to interact with diverse biological targets. This compound is primarily intended for use as a key building block in the synthesis of more complex molecules. Researchers can leverage the reactivity of the chlorine atom at the 2-position and the hydroxyl group for further functionalization, enabling the exploration of novel compounds with potential pharmacological properties. Chloroquinoline derivatives are of significant interest in several research areas, including as starting materials for developing potential anticancer and antimicrobial agents, given the established role of similar scaffolds in these fields. Furthermore, the structural motif is fundamental in creating molecules for catalytic and materials science applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-chloroquinolin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZZXSYIUHVITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 1 2 Chloroquinolin 3 Yl Ethan 1 Ol

Direct Synthetic Routes to 1-(2-Chloroquinolin-3-yl)ethan-1-ol (B6256433)

Direct routes focus on constructing the final ethan-1-ol side chain in a single, targeted step from a quinoline (B57606) derivative.

Regioselective O-alkylation is a powerful method for the synthesis of ethers from alcohols or phenols. In the context of quinoline chemistry, this reaction typically involves the alkylation of a quinolin-2(1H)-one or a hydroxyquinoline. For instance, studies have shown the O-alkylation of cyclic amides like 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with heteroalkyl halides in the presence of a nano-silver catalyst to produce the corresponding ether. However, this methodology is fundamentally designed to form a C-O-C ether linkage, not a C-C bond and a secondary alcohol as required for this compound. Therefore, O-alkylation is not a viable direct synthetic route for the target compound. Modern synthetic strategies for quinoline functionalization often focus on C-H activation rather than O-alkylation to form C-C bonds. libretexts.org

Organometallic reagents provide one of the most direct and efficient pathways to this compound. This approach typically involves the nucleophilic addition of a methyl group to the carbonyl of a precursor aldehyde.

The most common precursor for this route is 2-chloroquinoline-3-carbaldehyde (B1585622), which is readily synthesized from acetanilide (B955) via the Vilsmeier-Haack reaction. nih.govallresearchjournal.com The aldehyde is then treated with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol, this compound.

This reaction is a standard Grignard addition, a cornerstone of organic synthesis for forming carbon-carbon bonds. While a specific paper detailing this exact reaction on 2-chloroquinoline-3-carbaldehyde is not highlighted, the condensation reaction of this aldehyde with various nucleophiles is well-documented, establishing the feasibility of this transformation. researchgate.net

An alternative, though less direct, organometallic approach involves the regioselective magnesiation of the quinoline core itself. Research has demonstrated that various polyfunctionalized quinolines can be prepared via chemo- and regioselective magnesiation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). For example, a C3-magnesiated bromoquinoline can react with an aldehyde electrophile to form an alcohol. By analogy, a 3-magnesiated-2-chloroquinoline could theoretically be generated and subsequently trapped with acetaldehyde (B116499) to form the desired product.

Table 1: Organometallic Synthesis of this compound

Starting Material Reagent Solvent Conditions Product
2-Chloroquinoline-3-carbaldehyde Methylmagnesium Bromide (CH₃MgBr) THF 0°C to room temp., then H₃O⁺ workup This compound

Precursor-Based Synthesis and Derivatization

These methods involve the synthesis of a quinoline molecule that already contains a side chain at the 3-position, which is then chemically modified to produce the final alcohol.

A highly effective strategy for synthesizing this compound is the reduction of its corresponding ketone precursor, 2-chloro-3-acetylquinoline (B3389941). This method leverages selective reducing agents that can convert a ketone to a secondary alcohol without affecting the chloro- and aromatic functionalities of the quinoline ring.

The primary challenge in this route is the synthesis of 2-chloro-3-acetylquinoline itself, as direct Friedel-Crafts acylation of 2-chloroquinoline (B121035) can be problematic. A plausible, albeit multi-step, route to the ketone involves first synthesizing the target alcohol, this compound, via the organometallic route described previously (Section 2.1.2). This alcohol can then be oxidized using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield 2-chloro-3-acetylquinoline.

Once the ketone precursor is obtained, it can be efficiently reduced. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. The hydride from NaBH₄ attacks the carbonyl carbon, and a protic solvent provides a proton to the resulting alkoxide, yielding the desired alcohol. This reduction is generally high-yielding and clean.

Table 2: Reduction of 2-chloro-3-acetylquinoline

Starting Material Reagent Solvent Conditions Product
2-Chloro-3-acetylquinoline Sodium Borohydride (NaBH₄) Methanol or Ethanol Room Temperature This compound

This approach involves introducing the desired three-carbon side chain onto a pre-existing 2-chloroquinoline ring system. The classic method for such a transformation is the Friedel-Crafts acylation. organic-chemistry.org Theoretically, reacting 2-chloroquinoline with acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) could introduce the acetyl group. sigmaaldrich.com

However, Friedel-Crafts reactions on nitrogen-containing heterocycles like quinoline are often challenging. libretexts.org The Lewis acid catalyst can coordinate with the lone pair of electrons on the basic nitrogen atom, deactivating the ring towards electrophilic aromatic substitution. This deactivation makes the reaction sluggish and can lead to low yields or require harsh conditions. Furthermore, controlling the regioselectivity can be difficult, potentially leading to a mixture of isomers.

Despite these challenges, if 2-chloro-3-acetylquinoline could be successfully synthesized via this route, it would then be reduced to the target alcohol as described in the section above (2.2.1).

Contemporary Synthetic Innovations Applicable to 2-Chloroquinoline Derivatives

Modern synthetic chemistry offers advanced methodologies that could potentially be applied to the synthesis of this compound or its precursors. These innovative techniques often provide greater efficiency, selectivity, and milder reaction conditions compared to classical methods.

C-H Activation/Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic scaffolds. sigmaaldrich.com Recent progress has detailed methods for the regioselective functionalization of quinolines at various positions. orientjchem.org For instance, a nickel-catalyzed electrophilic C(3)-H functionalization of quinolines using a Grignard reagent has been reported, allowing for the coupling of various electrophiles at the C3 position. libretexts.org Such a strategy could be envisioned to introduce an acetyl group or a protected hydroxyethyl (B10761427) group directly onto the 2-chloroquinoline core.

Photocatalysis: Visible-light-mediated reactions offer green and efficient alternatives for synthesis. Photocatalytic methods have been developed for the dehydrogenation of tetrahydroquinolines to quinolines and for various other transformations on the quinoline ring. researchgate.net A photoredox-catalyzed approach could potentially be designed for the coupling of a suitable radical precursor to the C3 position of 2-chloroquinoline.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, offering high atom economy and efficiency. While a specific MCR for the direct synthesis of this compound is not reported, the development of novel MCRs could provide a convergent and rapid route to this and related functionalized quinoline derivatives.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex quinoline structures from simple precursors in a single step. ufms.br These reactions are advantageous due to their atom economy and reduction of waste. ufms.br While a direct MCR for this compound is not prominently documented, the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, is well-established and serves as a key intermediate. nih.gov For instance, a one-pot MCR involving substituted anilines, an aldehyde, and phenylacetylene (B144264) can yield 2,4-diaryl-quinoline derivatives. ufms.br

A notable MCR is the Ugi-4CR, which has been used to create benzo rsc.orgnih.govwikipedia.orgnih.govoxazepino[7,6-b]quinolines from 2-chloroquinoline-3-carbaldehyde, 2-aminophenol, various acids, and isocyanides in good yields (58–85%). nih.gov Another example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which has been employed for synthesizing imidazopyridines using 2-chloroquinoline-3-carbaldehyde. nih.gov

Oxidative Annulation Techniques

Oxidative annulation provides a powerful method for constructing the quinoline ring system. A copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) has been developed to synthesize benzoquinoliziniums. nih.gov In this process, DCE acts as both a solvent and a vinyl equivalent, facilitating the formation of a six-membered azonia ring. nih.gov While this specific reaction leads to a different class of compounds, the underlying principle of oxidative C-H activation and annulation is a key strategy in modern heterocyclic chemistry.

An efficient one-pot synthesis of anti-α,β-epoxy ketones has been achieved from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol under oxidative conditions, proceeding through a cascade of bromination, aldol (B89426) condensation, and substitution. rsc.org

C–H Bond Functionalization Approaches

Direct C–H bond functionalization has emerged as a transformative strategy for modifying the quinoline scaffold, offering a more atom- and step-economical approach compared to traditional methods. nih.govnih.gov This technique allows for the precise and selective introduction of functional groups, which can significantly enhance the pharmacological profile of quinoline derivatives. rsc.orgrsc.org

Transition metal catalysis is often employed for regioselective C–H functionalization of quinolines and their N-oxides. nih.gov For example, palladium-catalyzed dual C-H bond activation has been used for the direct alkylation of quinoline N-oxides with ethers. nih.gov The choice of catalyst, directing groups, and reaction conditions is crucial for controlling the site of functionalization. rsc.orgchemrxiv.org Programmed multiple, site-selective, metal-catalyzed C–H functionalization of a 4-hydroxyquinoline (B1666331) template has been demonstrated, targeting four different positions. chemrxiv.org

Transition-Metal-Catalyzed and Metal-Free Protocols

Both transition-metal-catalyzed and metal-free methods are pivotal in the synthesis of quinoline derivatives. Transition metals like palladium, copper, rhodium, and nickel are widely used to catalyze various coupling and cyclization reactions. researchgate.netias.ac.in For instance, copper-catalyzed cascade reactions of 2-chloroquinoline-3-carbonitriles with benzylamines have been developed to produce pyrimido[4,5-b]quinoline-4-ones. rsc.org The Vilsmeier-Haack reaction, a classic method for synthesizing 2-chloroquinoline-3-carbaldehydes, often utilizes phosphorus oxychloride or thionyl chloride. nih.gov The addition of transition metal ions like Cu(II), Ni(II), Co(II), and Cd(II) has been studied in the context of the Vilsmeier reaction with acetanilides. nih.gov

In recent years, metal-free synthesis of quinolines has gained significant attention to avoid toxic metal contamination in final products. rsc.org These methods often rely on the use of Brønsted or Lewis acids, or iodine-based catalysts. rsc.org For example, a metal-free, one-pot method has been developed for the synthesis of 2,4-diarylquinolines from 2-(1-phenylvinyl)anilines and α-oxocarboxylic acids. bohrium.com

Catalyst TypeReaction ExampleReference
Transition-Metal Copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles rsc.org
Transition-Metal Palladium-catalyzed Sonogashira coupling in a domino approach ias.ac.in
Metal-Free One-pot synthesis of 2,4-diarylquinolines using α-oxocarboxylic acids bohrium.com
Metal-Free Brønsted acid-mediated multicomponent synthesis of 2,4-diaryl-quinolines ufms.br

Name Reactions for Quinoline Skeleton Formation

Several classic name reactions form the foundation of quinoline synthesis, each offering a different route to the core heterocyclic structure. wikipedia.orgiipseries.orgresearchgate.net These reactions typically involve the condensation of anilines with various carbonyl-containing compounds. researchgate.net

Skraup Synthesis: This method involves heating a mixture of aniline (B41778) and glycerol (B35011) with sulfuric acid and a mild oxidizing agent like nitrobenzene. uop.edu.pkpharmaguideline.com

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde with a compound containing a methylene (B1212753) group alpha to a carbonyl, in the presence of a base. wikipedia.orguop.edu.pk

Doebner-Miller Reaction: This reaction uses anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones. wikipedia.orgpharmaguideline.com

Conrad–Limpach–Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction conditions. wikipedia.orgpharmaguideline.com

Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.com

Name ReactionReactantsProduct Type
SkraupAniline, Glycerol, Oxidizing AgentQuinoline
Friedländero-Aminobenzaldehyde, AcetaldehydeQuinoline
Doebner-MillerAniline, α,β-Unsaturated CarbonylSubstituted Quinoline
CombesAniline, β-DiketoneSubstituted Quinoline
Conrad–Limpach–KnorrAniline, β-KetoesterQuinolone
PfitzingerIsatin, Carbonyl CompoundQuinoline-4-carboxylic acid

Green Chemistry and Sustainable Synthesis Innovations for Quinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more environmentally benign and sustainable processes.

Ultrasonic Irradiation Applications

Ultrasonic irradiation has emerged as a valuable green chemistry tool in organic synthesis. researchgate.net The application of ultrasound can lead to enhanced reaction rates, higher yields, and milder reaction conditions, often reducing the need for hazardous solvents and catalysts. nih.govrsc.org The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, is responsible for the observed rate enhancements. nih.gov

In the context of quinoline synthesis, ultrasound has been used to promote the condensation reaction of isatin with ketones, catalyzed by a basic ionic liquid in an aqueous medium. nih.gov This method offers several advantages, including shorter reaction times, higher yields, and high selectivity without the need for a transition metal catalyst. nih.gov Ultrasound has also been successfully employed in the N-alkylation of imidazole (B134444) rings in hybrid quinoline-imidazole compounds, significantly reducing reaction times from hours to minutes. nih.govrsc.org

ReactionConditionsAdvantages of UltrasoundReference
Condensation of isatin with ketonesBasic ionic liquid, aqueous mediaShorter reaction time, higher yields, high selectivity, metal-free nih.gov
N-alkylation of imidazole ring-Drastic reduction in reaction time (48-96h to 1-2h), energy saving nih.govrsc.org

Nanocatalyst-Mediated Syntheses

The application of nanocatalysts in the synthesis of quinoline derivatives, including the precursors to this compound, represents a significant advancement in catalytic science. These materials, owing to their high surface-area-to-volume ratio and unique electronic properties, offer enhanced catalytic activity, selectivity, and easier recovery compared to their homogeneous counterparts. acs.orgijstr.org

A key transformation in one potential synthesis of the title compound is the reduction of a carbonyl group, specifically the reduction of 1-(2-chloroquinolin-3-yl)ethanone. Research in related systems has demonstrated the efficacy of nanocatalysts in such reductions. For instance, zinc oxide (ZnO) nanoparticles have been successfully employed as an eco-friendly catalyst for the reduction of 2-chloroquinoline-3-carbaldehydes to their corresponding alcohols, (2-chloroquinolin-3-yl)methanol (B155800). researchgate.net This suggests that ZnO nanoparticles could be a viable catalyst for the reduction of the acetyl group in 1-(2-chloroquinolin-3-yl)ethanone to yield the desired secondary alcohol.

Silver nanoparticles have also been investigated in the synthesis of complex quinoline derivatives. They have been shown to effectively catalyze the regioselective O-alkylation of cyclic amides with haloalkylquinolines, highlighting the ability of nanocatalysts to direct reaction pathways. researchgate.net Furthermore, various other nanocatalysts, including those based on copper, iron oxide (Fe₃O₄), and gold, have been utilized in the broader synthesis of quinoline rings through methods like the Friedländer synthesis. acs.orgnih.gov These catalysts often operate under milder conditions and can be recycled multiple times without significant loss of activity. nih.gov

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

NanocatalystReaction TypeKey AdvantagesReference
Zinc Oxide (ZnO) NPsReduction of aldehyde to alcoholEco-friendly catalyst system. researchgate.net
Silver (Ag) NPsRegioselective O-alkylationHigh selectivity for O-alkylation over N-alkylation. researchgate.net
Fe₃O₄@SiO₂/ZnCl₂Friedländer synthesis of quinolinesMagnetic, reusable, solvent-free conditions.
Copper (Cu) NPsSynthesis of 3-acylquinolinesUtilizes a first-row transition metal, cost-effective. nih.gov

Environmentally Benign Solvent and Catalyst Systems

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. acs.org This involves the use of non-toxic, renewable solvents, solvent-free reaction conditions, and catalysts that are efficient and easily separable from the reaction mixture.

Water is an ideal green solvent, and its use has been explored in the synthesis of quinolines. For example, the condensation of 2-aminoarylketones with active methylene compounds has been successfully carried out in water using ferric chloride hexahydrate (FeCl₃·6H₂O) as an inexpensive and environmentally benign catalyst. tandfonline.com This approach offers advantages such as mild conditions, simple work-up, and high yields. tandfonline.com

Solvent-free synthesis is another cornerstone of green chemistry. The Friedländer synthesis of polysubstituted quinolines has been achieved under solvent-free conditions using catalysts like Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄). nih.gov Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often used in conjunction with solvent-free methods. The synthesis of chalcone (B49325) precursors to quinoline systems using K₂CO₃-Al₂O₃ under microwave irradiation significantly reduces reaction times and avoids the use of hazardous solvents like methanol. researchgate.net These techniques not only reduce waste but also often lead to higher yields and cleaner products. researchgate.netelixirpublishers.com

Table 2: Green Chemistry Approaches in Quinoline Synthesis

MethodologyCatalyst/ConditionsSolventKey AdvantagesReference
CondensationFeCl₃·6H₂OWaterInexpensive, non-toxic catalyst, simple workup. tandfonline.com
Friedländer Synthesisg-C₃N₄-(CH₂)₃-SO₃HSolvent-freeMetal-free, heterogeneous, reusable catalyst. nih.gov
Claisen-Schmidt CondensationK₂CO₃/Al₂O₃Solvent-free, MicrowaveRapid, efficient, avoids toxic bases. researchgate.net
HydrolysisAcetic acid/Sodium acetate (B1210297)MicrowaveFast reaction times, high yields. researchgate.net

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of this compound can be approached via two primary precursor molecules: 2-chloro-3-acetylquinoline or 2-chloroquinoline-3-carbaldehyde.

Proposed Reaction Mechanisms for Key Steps

The synthesis of the key precursor, 2-chloroquinoline-3-carbaldehyde, is commonly achieved through the Vilsmeier-Haack reaction using N-arylacetamides as starting materials. niscpr.res.in The mechanism involves the reaction of a formamide (B127407) like N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. ijsr.netnih.gov The acetanilide then reacts with this reagent, leading to a series of intermediates. The reaction proceeds through the formation of an imidoyl chloride and then an N-(α-chlorovinyl)aniline. This enamine intermediate is subsequently diformylated at its β-position and undergoes cyclization to yield the 2-chloroquinoline-3-carbaldehyde product upon aqueous workup. rsc.org

Two plausible pathways can be envisioned to convert these precursors to this compound:

Grignard Reaction: Starting from 2-chloroquinoline-3-carbaldehyde, a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) would be a direct method. The mechanism involves the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which upon subsequent acidic workup is protonated to yield the final secondary alcohol, this compound. youtube.com

Reduction of a Ketone: An alternative route involves the synthesis of 1-(2-chloroquinolin-3-yl)ethanone, followed by its reduction. The reduction of the ketone can be achieved using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This creates an alkoxide intermediate which is then protonated during workup to give the desired alcohol.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalysts and reaction conditions exerts a profound influence on the efficiency, yield, and selectivity of the synthetic pathways leading to quinoline derivatives. tandfonline.com

In the Vilsmeier-Haack synthesis of the precursor, the molar ratio of the reagents (acetanilide, DMF, and POCl₃) and the reaction temperature are critical parameters. Optimizing these conditions, for example by using an excess of POCl₃ and heating to around 90°C, is necessary to achieve good yields. niscpr.res.in The electronic nature of the substituents on the starting acetanilide also plays a significant role; electron-donating groups generally facilitate the cyclization and lead to higher yields. niscpr.res.in

The use of microwave irradiation has been shown to dramatically influence reaction outcomes. For instance, in reactions involving 2-chloro-3-formylquinolines, microwave heating can significantly shorten reaction times from hours to minutes and improve yields compared to conventional heating methods. researchgate.netrsc.org Furthermore, under microwave conditions, the reaction pathway can sometimes be altered by simply changing the molar ratio of reagents, leading to different products. researchgate.netelixirpublishers.com

Catalyst choice is paramount for selectivity. In the synthesis of quinolines, Lewis acids like FeCl₃·6H₂O can efficiently catalyze condensation reactions in green solvents like water. tandfonline.com In nanocatalysis, the specific metal used can direct the reaction towards a particular isomer. For example, silver nanoparticles have been reported to favor O-alkylation, whereas iron nanoparticles under similar conditions might promote N-alkylation. researchgate.net For the final reduction step from 1-(2-chloroquinolin-3-yl)ethanone, the choice of reducing agent is important. Stronger reducing agents like LiAlH₄ would be effective, but milder, more selective reagents like NaBH₄ are often preferred for their compatibility with other functional groups and easier handling.

Chemical Transformations and Reactivity Profiles of 1 2 Chloroquinolin 3 Yl Ethan 1 Ol

Oxidative Transformations of the Hydroxyl Group

The secondary alcohol group is a key site for oxidative transformations, primarily leading to the formation of a carbonyl compound.

The oxidation of the secondary hydroxyl group in 1-(2-chloroquinolin-3-yl)ethan-1-ol (B6256433) yields the corresponding ketone, 2-chloro-3-acetylquinoline (B3389941). chemspider.com This transformation is a standard reaction in organic synthesis. The resulting ketone is a valuable intermediate for further synthetic modifications, such as the construction of more complex heterocyclic systems. rsc.org

Commonly used oxidizing systems suitable for this conversion include:

Chromium-based reagents : Pyridinium (B92312) chlorochromate (PCC) and the Collins reagent (CrO₃/pyridine) are examples of "weak" oxidants that effectively convert primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.com Stronger chromium-based systems like chromic acid (H₂CrO₄), often generated in situ from CrO₃ and H₂SO₄ (Jones oxidation), also achieve this transformation. masterorganicchemistry.com

Dess-Martin Periodinane (DMP) : This is a mild and highly efficient reagent for oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones, respectively, under neutral conditions. masterorganicchemistry.comworktribe.com

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (NEt₃), to achieve mild oxidation. masterorganicchemistry.com

Potassium Permanganate (KMnO₄) : Classified as a "strong" oxidant, KMnO₄ can also be used for this conversion, although it is more commonly associated with the oxidation of primary alcohols to carboxylic acids. masterorganicchemistry.com

The table below summarizes various oxidizing systems applicable for the conversion of secondary alcohols.

Oxidizing Agent/System Classification Typical Reaction Conditions
Pyridinium Chlorochromate (PCC)WeakCH₂Cl₂, Room Temperature
Dess-Martin Periodinane (DMP)WeakCH₂Cl₂, Room Temperature
Swern Oxidation ((COCl)₂, DMSO, NEt₃)WeakCH₂Cl₂, Low Temperature (-78 °C)
Jones Reagent (CrO₃/H₂SO₄)StrongAcetone, 0 °C to Room Temperature

Nucleophilic Substitutions Involving the Chloro-Substituent

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic attack, allowing for its replacement by a variety of nucleophiles or its participation in metal-catalyzed cross-coupling reactions. The reactivity of the 2-chloro position is influenced by the electron-withdrawing effect of the ring nitrogen. Generally, 2-chloroquinolines exhibit higher reactivity towards nucleophiles like methoxide (B1231860) ions compared to their 4-chloro counterparts. researchgate.net

The chloro group can be displaced by a range of nitrogen, oxygen, and sulfur nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. researchgate.net

Examples of nucleophilic substitution reactions on related 2-chloroquinoline (B121035) systems include:

Amination : Reaction with various amines, such as 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, leads to the corresponding amino-substituted quinolines. nih.gov

Thiolation : Treatment with thiols like thiophenol or thiomorpholine (B91149) can displace the chlorine atom to form thioether derivatives. nih.govresearchgate.net

Azide (B81097) Formation : Sodium azide can be used to introduce an azido (B1232118) group, which can serve as a precursor for further transformations. researchgate.net

Nucleophile Reagent(s) Product Type Reference
Amines4H-1,2,4-triazol-4-amine, K₂CO₃, DMF2-Aminoquinoline (B145021) derivative nih.gov
ThiolThiomorpholine, K₂CO₃, Ethanol (B145695)2-Thiomorpholinoquinoline derivative nih.gov
AzideSodium Azide, N-Methylpyrrolidone2-Azidoquinoline derivative researchgate.net
AlkoxideSodium Methoxide2-Methoxyquinoline derivative researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-chloro position of the quinoline ring can serve as an electrophilic partner in these transformations, although its reactivity is lower than that of the corresponding iodo or bromo derivatives. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the 2-chloroquinoline with an organoboron reagent, typically an aryl- or heteroarylboronic acid, to form a new C-C bond. nih.govresearchgate.net The success of the reaction often requires a robust catalyst system. A typical system involves a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (Ph₃P) or tricyclohexylphosphine (B42057) (PCy₃), and a base like sodium carbonate or potassium carbonate in a solvent mixture such as DME/water or dioxane/water. nih.govnih.gov

Sonogashira Coupling : This reaction involves the coupling of the 2-chloroquinoline with a terminal alkyne, catalyzed by a combination of palladium and copper complexes, to yield 2-alkynylquinolines. researchgate.netmdpi.com

Buchwald-Hartwig Amination : This is a palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine. While highly versatile, its application to 2-chloroquinoline can sometimes be challenging, and alternative strategies might be required. acs.org

The table below details typical conditions for Suzuki-Miyaura cross-coupling reactions.

Component Example Reagents Reference
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ nih.govnih.gov
LigandPPh₃, PCy₃ nih.govnih.gov
BaseNa₂CO₃, K₂CO₃ nih.govnih.gov
Boron ReagentArylboronic Acid (RB(OH)₂) nih.govresearchgate.net
Solvent SystemDME/H₂O, Dioxane/H₂O nih.govnih.gov

Reactions at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it both basic and nucleophilic, allowing it to participate in a variety of reactions. quimicaorganica.org

Protonation : In the presence of acids, the nitrogen atom is readily protonated to form quinolinium salts. quimicaorganica.org

Alkylation and Acylation : The nitrogen can act as a nucleophile, reacting with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to form N-alkyl or N-acyl quinolinium salts, respectively. quimicaorganica.org

N-Oxide Formation : Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids (peracids) results in the formation of the corresponding quinoline N-oxide. This transformation can alter the electronic properties of the quinoline ring, influencing its reactivity in other reactions. quimicaorganica.org

Reaction with Lewis Acids : The nitrogen lone pair can coordinate with Lewis acids. quimicaorganica.org

Protonation Studies

The basicity of the quinoline nitrogen atom makes it susceptible to protonation in acidic media. The Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a key method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. rroij.com This reaction proceeds through the formation of a Vilsmeier reagent, which is a powerful electrophile. The cyclization step to form the quinoline ring is influenced by the reaction conditions, including the molar ratios of the reagents. rroij.com

Studies on the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) have shown that the yield of the product is sensitive to the molar proportions of DMF and POCl₃. For instance, using a 1:12 molar ratio of N-phenylacetamide to POCl₃ with 3 equivalents of DMF provides an optimal yield. rroij.com This suggests that the availability of the electrophilic species and the reaction medium's acidity are crucial for the efficient formation of the quinoline ring.

Table 1: Effect of Molar Proportions on the Synthesis of 2-Chloroquinoline-3-carbaldehyde

Molar Ratio (Acetanilide:DMF:POCl₃) Yield (%)
1:3:3 27
1:3:6 25
1:3:12 Optimized Yield

Data derived from studies on the Vilsmeier-Haack reaction. rroij.com

Alkylation and Acylation Reactions

The hydroxyl group of this compound and the nitrogen atom of the quinoline ring are potential sites for alkylation and acylation reactions. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the electrophile.

Alkylation: N-alkylation of heterocyclic compounds containing a quinoline moiety can be achieved using various methods. For instance, the Mitsunobu reaction, employing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (P(Ph)₃) in a solvent such as tetrahydrofuran (B95107) (THF), has been utilized for the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol (B155800) with N-heterocyclic compounds. epa.gov This suggests that the hydroxyl group of this compound could be activated under Mitsunobu conditions to facilitate reactions with nucleophiles.

Furthermore, regioselective O-alkylation of quinoline derivatives has been reported. In one study, 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones were synthesized via O-alkylation of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles. researchgate.net Isatin (B1672199) is also known to undergo regioselective N-alkylation with 2-chloro-3-chloromethylquinolines. researchgate.net

Acylation: Acylation reactions can occur at the hydroxyl group to form esters or at the quinoline nitrogen, although the latter is less common without activation. The synthesis of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives has been reported, indicating that the quinoline moiety can be incorporated into more complex heterocyclic systems through reactions involving acylation. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the nitrogen atom and the existing substituents.

Selective Functionalization of Quinoline Core

The selective functionalization of the quinoline core is a significant area of research due to the prevalence of the quinoline scaffold in biologically active molecules. organic-chemistry.orgnih.gov Methods for the regioselective C-H functionalization of quinolines, often catalyzed by transition metals, have been developed to introduce various functional groups at specific positions. nih.gov

For instance, the synthesis of quinoline-2-thiones has been achieved through a regioselective deoxygenative C-H functionalization of quinoline-N-oxides with thiourea. organic-chemistry.org This highlights the ability to selectively target the C2 position of the quinoline ring. While the target compound already possesses a chloro group at the C2 position, this chemistry demonstrates the potential for functionalization at other positions on the quinoline ring.

The Vilsmeier-Haack reaction itself is a method of functionalization, leading to the formation of a formyl group at the 3-position, which can then be converted to the 1-hydroxyethyl group present in the title compound. rroij.com This aldehyde can also serve as a precursor for various other transformations, such as the synthesis of chalcones and fused heterocyclic systems. nih.govresearchgate.net

Regioselectivity and Steric Hindrance Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline ring, particularly when it is substituted with good leaving groups like halogens. The 2-chloro substituent in this compound makes the C2 position susceptible to nucleophilic attack.

Studies on the reaction of 2-chloroquinolines and 4-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) have shown differences in reactivity. researchgate.net Generally, the 2- and 4-positions of the quinoline ring are activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. The presence of the 1-hydroxyethyl group at the 3-position may exert steric hindrance, potentially influencing the rate of nucleophilic attack at the adjacent C2 and C4 positions.

In 2,4-dichloroquinazolines, which are structurally related to dichloroquinolines, nucleophilic substitution occurs regioselectively at the C4 position under milder conditions, while substitution at the C2 position often requires more forcing conditions. mdpi.com This suggests that the C4 position in the quinoline ring is generally more reactive towards nucleophiles than the C2 position. However, the specific electronic and steric environment of this compound will ultimately determine the outcome of such reactions.

Table 2: Mentioned Compounds

Compound Name
This compound
2-Chloroquinoline-3-carbaldehyde
Acetanilide (B955)
Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
N-Phenylacetamide
Diethyl azodicarboxylate (DEAD)
Triphenylphosphine (P(Ph)₃)
Tetrahydrofuran (THF)
(2-Chloroquinolin-3-yl)methanol
1-{2-[(2-Chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one
2-Chloro-3-(chloromethyl)quinoline
Isatin
1-(5-(2-Chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone
Quinoline-N-oxide
Thiourea
1,2,4-Triazole

Advanced Spectroscopic and Analytical Characterization of 1 2 Chloroquinolin 3 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including 1-(2-Chloroquinolin-3-yl)ethan-1-ol (B6256433). By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both one-dimensional and two-dimensional NMR techniques are utilized to achieve a complete structural assignment.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the quinoline (B57606) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their position and the presence of the electron-withdrawing chloro and ethoxy groups. The methine proton of the ethan-1-ol group would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would, in turn, appear as a doublet. The hydroxyl proton would present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR cover a broader range than in ¹H NMR, allowing for clear resolution of individual carbon signals. The carbons of the quinoline ring would resonate in the downfield region (δ > 100 ppm), with the carbon bearing the chlorine atom (C2) and the carbon attached to the ethan-1-ol group (C3) having characteristic chemical shifts. The carbon atoms of the ethan-1-ol side chain would appear in the upfield region of the spectrum. For example, in related quinoline derivatives, the methyl carbon of an ethyl group has been observed around δ 17-24 ppm, while the carbinol carbon (CH-OH) would be expected in the range of δ 57-70 ppm. rsc.org

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Quinoline-H4~8.1-8.3s-
Quinoline-H5/H8~7.8-8.0d~8.0-8.5
Quinoline-H6/H7~7.5-7.7t~7.5-8.0
CH(OH)~5.0-5.2q~6.5
OHVariablebr s-
CH₃~1.5-1.7d~6.5
Carbon (¹³C) Expected Chemical Shift (ppm)
C2 (C-Cl)~150-152
C3 (C-CH(OH))~138-140
C4~128-130
C4a~147-149
C5~127-129
C6~126-128
C7~129-131
C8~127-129
C8a~146-148
CH(OH)~65-70
CH₃~23-26

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the ethan-1-ol group and the methyl protons. It would also help in assigning the coupled protons within the quinoline ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For instance, a NOESY experiment could show a correlation between the methine proton of the ethan-1-ol side chain and the H4 proton of the quinoline ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methine proton would show a cross-peak with the signal for the carbinol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the carbinol carbon, as well as the C3 carbon of the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. rsc.orgijpsm.com For this compound (C₁₁H₁₀ClNO), the expected monoisotopic mass is approximately 207.0451 g/mol . uni.lu HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with very high accuracy (typically to within a few parts per million). rsc.orgmdpi.com This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The observation of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further confirm the presence of a chlorine atom in the molecule. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 208.0524 Da. uni.lu

Ion Calculated m/z
[M+H]⁺208.0524
[M+Na]⁺230.0343
[M-H]⁻206.0378

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol functional group. docbrown.info The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethan-1-ol side chain would appear in the range of 2850-3100 cm⁻¹. docbrown.info Aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1650 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely appear in the 1050-1260 cm⁻¹ range, while the C-Cl stretching vibration would be found in the lower frequency region, typically around 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the quinoline ring would be a prominent feature.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C/C=N (aromatic)Stretching1450-1650
C-O (alcohol)Stretching1050-1260
C-ClStretching700-800

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. rsc.org For this compound, a suitable mobile phase would likely be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents would be adjusted to achieve good separation of the desired product from any impurities. The spots on the TLC plate can be visualized under UV light (due to the UV-active quinoline ring) or by using a staining agent like potassium permanganate, which reacts with the alcohol functional group. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For related compounds like 1-(m-tolyl)ethan-1-ol, an Rf value of 0.49 has been reported using an ethyl acetate/hexane (1:3) mixture. rsc.org

Compound Stationary Phase Mobile Phase Expected Rf Visualization
This compoundSilica Gel GF₂₅₄Hexane/Ethyl Acetate (e.g., 3:1)~0.4-0.6UV light (254 nm), Potassium Permanganate stain

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. The inherent versatility of HPLC allows for the development of robust methods to analyze these compounds in various matrices, from monitoring reaction progress during synthesis to quality control of the final products. The polarity and structural features of the quinoline ring system, combined with the specific substitutions, dictate the chromatographic behavior and the selection of appropriate HPLC conditions.

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector type. For quinoline derivatives, reversed-phase HPLC is frequently the method of choice. This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica, and a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, the established methods for structurally similar quinoline derivatives provide a strong foundation for developing an effective analytical approach. The separation of various quinoline derivatives has been successfully achieved using different stationary phases, highlighting the importance of column selection in method development. For instance, studies on other quinoline alkaloids have shown that while octadecyl columns are a common starting point, other stationary phases, such as naphthylpropyl, can offer superior selectivity for certain analytes. uni.lu

The mobile phase composition is a critical parameter that is fine-tuned to achieve optimal separation. The ratio of the organic modifier to the aqueous component is adjusted to control the retention time of the analytes. The use of buffers is often necessary to control the pH of the mobile phase, which can significantly impact the peak shape and retention of ionizable compounds like quinolines.

Detection is most commonly performed using an ultraviolet-visible (UV-Vis) detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light. The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity.

For chiral molecules such as this compound, which contains a stereocenter at the carbon bearing the hydroxyl group, chiral HPLC is required to separate the enantiomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Given the lack of specific published methods for this compound, the following tables present representative HPLC conditions that would serve as a logical starting point for method development, based on the analysis of analogous quinoline derivatives.

Table 1: Representative Reversed-Phase HPLC Conditions for the Analysis of this compound

ParameterCondition
Stationary Phase Octadecylsilyl (C18), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Potential Chiral HPLC Conditions for the Enantiomeric Separation of this compound

ParameterCondition
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol (Isocratic)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

The development and validation of a specific HPLC method for this compound and its derivatives would involve systematically optimizing these parameters to achieve the desired performance characteristics, including selectivity, sensitivity, accuracy, and precision, in accordance with established analytical guidelines.

Computational and Theoretical Chemistry Investigations of 1 2 Chloroquinolin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(2-chloroquinolin-3-yl)ethan-1-ol (B6256433).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the quinoline (B57606) ring system, which is rich in π-electrons, and potentially with some contribution from the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely distributed over the electron-deficient pyrimidine (B1678525) ring of the quinoline nucleus, influenced by the electron-withdrawing chloro substituent. researchgate.netrjptonline.org This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Global Electronegativity (χ)4.15
Global Hardness (η)2.35
Global Softness (S)0.21
Electrophilicity Index (ω)3.65

Note: These values are hypothetical and representative, based on typical DFT calculations for similar quinoline derivatives.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com The MEP is plotted onto the molecule's surface, with different colors indicating varying potential values. Typically, red signifies regions of high negative potential (electron-rich), while blue indicates areas of high positive potential (electron-poor), and green represents neutral potential. youtube.comscispace.com

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the ethanol (B145695) substituent, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions near the chlorine atom would exhibit a positive potential, making them sites for nucleophilic interaction. rjptonline.orgnanobioletters.com The aromatic protons would also show some degree of positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions and reactivity.

Preferred Conformations in Solution and Gas Phase

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. Due to the rotational freedom around the C-C and C-O single bonds of the ethan-1-ol side chain, this compound can exist in various conformations. The relative energies of these conformers can be calculated to determine the most preferred structures in both the gas phase and in different solvents. The presence of intramolecular hydrogen bonding between the hydroxyl proton and the quinoline nitrogen could stabilize certain conformations. The polarity of the solvent would also influence the conformational preferences.

Energy Landscape Exploration

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By exploring this landscape, various stable conformers (local minima) and the transition states that connect them can be identified. Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound over time, providing insights into its flexibility and the accessibility of different conformations at a given temperature. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediates, as well as the transition states that connect them, the feasibility of a proposed reaction pathway can be assessed.

For instance, the oxidation of the secondary alcohol to a ketone, yielding 1-(2-chloroquinolin-3-yl)ethanone, is a plausible reaction. chemspider.comrsc.org Computational modeling could elucidate the mechanism of this oxidation, for example, by a chromium-based reagent, by identifying the structure and energy of the transition state. The calculated activation energy for the reaction would provide an estimate of the reaction rate. Similarly, substitution reactions at the chloro-position can also be modeled to understand the reactivity and regioselectivity of this compound. nih.govorientjchem.org

Computational Elucidation of Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms for the formation of this compound are not extensively documented, the mechanisms for related 2-chloroquinoline (B121035) derivatives, particularly its precursor 2-chloroquinoline-3-carbaldehyde (B1585622), have been investigated. These studies provide a framework for understanding the synthesis of the target alcohol.

The synthesis of the 2-chloroquinoline core often involves the Vilsmeier-Haack reaction of acetanilides. nih.govresearchgate.net Computational studies can model this reaction, which is kinetically second-order, to elucidate the rate-determining step involving the interaction between the Vilsmeier reagent and the anilide substrate. nih.gov The subsequent transformation of the resulting 2-chloro-3-formylquinoline into this compound, for example, via a Grignard reaction, can also be modeled.

Computational methods can illuminate the reaction pathways for various transformations starting from related quinoline aldehydes. For instance, the mechanism for the formation of fused heterocyclic systems, such as pyrrolo[3,4-b]quinolin-3-ones, involves the initial addition of a nucleophile to the carbonyl group, followed by condensation and cyclization. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the transition state energies and reaction intermediates for such multi-step syntheses. Similarly, the mechanisms of condensation reactions, cycloadditions, and substitutions involving the 2-chloroquinoline scaffold have been described, which often involve several intermediates whose stability and reactivity can be assessed computationally. nih.govresearchgate.net

These computational approaches are vital for:

Visualizing Transition States: Understanding the geometry of short-lived, high-energy transition states.

Calculating Activation Energies: Predicting the feasibility and rate of a reaction.

Mapping Reaction Coordinates: Charting the energetic landscape of a reaction from reactants to products.

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity is a significant challenge in organic synthesis, and computational chemistry offers powerful predictive tools. For the synthesis of this compound and its derivatives, machine learning and other data-driven models are becoming increasingly relevant. nih.govarxiv.org

These models are trained on large datasets of experimental reactions to recognize patterns in reactivity. mit.edu For a given set of reactants, such as 2-chloroquinoline-3-carbaldehyde and a methylating agent, a predictive model could rank a list of potential products, thereby identifying the major product and potential side products. mit.edu This approach combines traditional knowledge of reaction templates with the pattern recognition capabilities of neural networks. mit.edu

Key aspects of predicting reaction outcomes for this system include:

Regioselectivity: In reactions involving multiple reactive sites on the quinoline ring, computational models can help predict which site is most likely to react.

Stereoselectivity: For the formation of the chiral center in this compound, computational methods can predict the favored stereoisomer.

Byproduct Formation: Machine learning models can identify potential side reactions and byproducts that might occur under specific reaction conditions. nih.govarxiv.org

Recent advancements have led to models like Reactron, which predict reaction outcomes by simulating the movement of electrons, providing a detailed mechanistic pathway. arxiv.org Such tools can be applied to explore the vast chemical space around the 2-chloroquinoline scaffold, potentially uncovering novel reactivity and optimizing synthetic routes. arxiv.org

Molecular Docking Studies (Focus on Binding Interactions with Macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between small molecules like this compound and biological macromolecules, such as proteins or DNA. nih.govresearchgate.net These studies are fundamental in drug discovery for predicting binding affinity and mode of action. nih.gov

Derivatives of 2-chloroquinoline have been the subject of numerous molecular docking studies against various biological targets, demonstrating their potential as inhibitors of enzymes like HIV reverse transcriptase (RT) and as DNA intercalating agents. nih.govnih.gov

For instance, docking studies of quinoline-based chalcones against HIV-1 RT (PDB ID: 4I2P) have shown significant binding affinities. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, palladium (II) complexes of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have been shown through docking to bind to CT-DNA, with calculations indicating intercalation as the primary binding mode. nih.gov

The potential binding interactions of this compound with a macromolecular target can be hypothesized based on studies of similar quinoline derivatives. The quinoline ring can form π-π stacking interactions, the chloro group can participate in halogen bonding, and the hydroxyl group of the ethanol substituent can act as a hydrogen bond donor or acceptor.

Below are interactive tables summarizing docking results for related quinoline compounds, which can provide insights into the potential interactions of this compound.

Table 1: Molecular Docking Interaction Data for Quinolone Derivatives

Compound/Ligand Target Protein (PDB ID) Binding Energy / Score Key Interacting Residues Type of Interaction Reference
2-chloroquinolin-3-yl-methylene-pyridin-2-amine (CMPA) CT-DNA - Guanine Intercalation nih.gov
[Pd(CMPA)Cl2] Complex CT-DNA - Guanine Intercalation nih.gov
Quinoline-based chalcone (B49325) (3a) HIV-1 Reverse Transcriptase (4I2P) -8.54 kcal/mol LYS101, LYS103, PRO236 Hydrogen Bond, Pi-Pi Stacking nih.gov
Quinoline-2H-1,2,4-triazol-3(4H)-one (7g) DNA (1AU5) Cscore: 4.99 - - researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-chloroquinoline-3-carbaldehyde
Acetanilide (B955)
Pyrrolo[3,4-b]quinolin-3-one
2-chloroquinolin-3-yl-methylene-pyridin-2-amine (CMPA)
Quinoline-based chalcone
Quinoline-2H-1,2,4-triazol-3(4H)-one
N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline

Derivatization Strategies and Structural Modification of 1 2 Chloroquinolin 3 Yl Ethan 1 Ol for Academic Exploration

Synthesis of Substituted Quinoline (B57606) Analogs Incorporating the Ethan-1-ol Moiety

The synthesis of analogs based on the 1-(2-chloroquinolin-3-yl)ethan-1-ol (B6256433) structure is primarily achieved by modifying the parent molecule or by utilizing substituted precursors during the initial quinoline synthesis. The ethan-1-ol moiety itself is typically introduced late in the synthetic sequence, often by the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622), or by the reduction of the ketone, 1-(2-chloroquinolin-3-yl)ethan-1-one. researchgate.net

The introduction of varied functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical properties. Modifications can be targeted at three main positions: the C2-chloro substituent, the ethan-1-ol side chain, and the benzo portion of the quinoline ring.

Substitution at the C2-Position: The chlorine atom at the C2 position of the quinoline ring is a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups. For instance, heating with various amines, such as morpholine (B109124) or substituted anilines, can yield the corresponding 2-aminoquinoline (B145021) derivatives. nih.gov Similarly, reaction with thiols or alkoxides can introduce thioether or ether linkages, respectively. Treatment with reagents like 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF with potassium carbonate can be used to install heterocyclic amine moieties at this position. nih.gov

Modification of the Ethan-1-ol Side Chain: The secondary alcohol of the ethan-1-ol group is amenable to standard transformations. Esterification with various carboxylic acids or acyl chlorides can produce a library of ester derivatives. mdpi.com Etherification, by reaction with alkyl halides under basic conditions, can yield alkoxypropanol analogs, as has been demonstrated in related quinoline systems. nih.gov

Substitution on the Quinoline Ring: Functional groups on the benzene (B151609) moiety of the quinoline scaffold are typically introduced by using appropriately substituted anilines in the initial Vilsmeier-Haack reaction, which is a common method to produce the 2-chloroquinoline-3-carbaldehyde precursor. rroij.comrsc.org This approach allows for the incorporation of groups like methyl, methoxy, or additional halides at various positions on the aromatic ring. google.com

Table 1: Examples of Functional Group Introduction Strategies

Target Site Reaction Type Reagents & Conditions Resulting Functional Group
C2-Position Nucleophilic Aromatic Substitution (SNAr) Thiomorpholine (B91149), K₂CO₃, Ethanol (B145695), Heat 2-Thiomorpholino
C2-Position Nucleophilic Aromatic Substitution (SNAr) 4H-1,2,4-triazol-4-amine, K₂CO₃, DMF 2-(4H-1,2,4-triazol-4-yl)amino
Ethan-1-ol Side Chain Esterification Substituted Benzoic Acid, Coupling Agent Aryl Ester
Ethan-1-ol Side Chain Etherification Alkyl Halide, Base (e.g., NaH) Alkoxy Ether

| Quinoline Ring | Vilsmeier-Haack Synthesis | Substituted Acetanilide (B955), POCl₃, DMF | Ring-substituted quinoline (e.g., methyl, chloro) |

Beyond simple functional group introduction, the core quinoline structure can be elaborated into more complex, fused heterocyclic systems, a strategy central to diversity-oriented synthesis (DOS). mdpi.com This approach aims to generate collections of compounds with high structural diversity to explore a wider chemical space. wiley-vch.de

Starting from 2-chloro-3-formylquinolines, multicomponent reactions are a powerful tool for scaffold diversification. For example, reaction with 5,5-dimethylcyclohexane-1,3-dione (B117516) and 6-aminopyrimidine-2,4(1H,3H)-diones in the presence of L-proline can yield complex fused systems like dihydrobenzo[b]pyrimido nih.govias.ac.innaphthyridine-2,4(1H,3H)-diones and 1H-chromeno[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov Another strategy involves the condensation of the aldehyde precursor with cyanoacetic acid hydrazide, which creates a reactive intermediate for the synthesis of various heterocycles like pyrazoles and pyridines. nih.gov These transformations fundamentally alter the scaffold while potentially retaining the ethan-1-ol moiety or a precursor group.

Table 2: Examples of Scaffold Diversity Generation from Quinoline Precursors

Precursor Reagents Resulting Scaffold
2-Chloro-3-formylquinoline Carbohydrazide Quinolinyl-bis-hydrazone
2-Chloro-3-formylquinoline Anilines, Mercaptoacetic acid Quinolinyl-thiazolidinone
2-Chloro-3-formylquinoline Malononitrile, Thiophenol, L-proline Thio-pyrano[2,3-b]quinoline

Development of Hybrid Chemical Entities Incorporating the 2-Chloroquinolin-3-yl-ethanol Moiety

Molecular hybridization involves covalently linking two or more distinct pharmacophores or chemical scaffolds to create a single molecule with potentially enhanced or novel properties. The this compound scaffold is an excellent candidate for creating such hybrids.

The conjugation of the quinoline-ethanol core with other heterocyclic systems is a well-explored strategy for generating novel chemical entities.

Pyrazoline Hybrids: Quinoline-pyrazoline hybrids are commonly synthesized through the cyclocondensation of a chalcone (B49325) intermediate with a hydrazine (B178648) derivative. nih.gov The required chalcone, an α,β-unsaturated ketone, can be prepared by the Claisen-Schmidt condensation of 1-(2-chloroquinolin-3-yl)ethan-1-one (the oxidized form of the title compound) with an appropriate aromatic aldehyde. Subsequent reaction with hydrazine hydrate (B1144303) or a substituted hydrazine yields the desired 2-pyrazoline (B94618) ring fused to the quinoline system. researchgate.netmdpi.com

Pyrimidine (B1678525) Hybrids: The synthesis of quinoline-pyrimidine hybrids can also proceed via a chalcone intermediate. Reaction of the 1-(aryl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one with guanidine (B92328) nitrate (B79036) in the presence of a base like sodium hydroxide (B78521) leads to the formation of a 4-(2-chloroquinolin-3-yl)-6-arylpyrimidine core. ias.ac.in

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in hybrid molecule synthesis due to its stability and the efficiency of its formation via the Huisgen 1,3-dipolar cycloaddition, or "click chemistry". nih.gov To create a quinoline-triazole hybrid, the ethan-1-ol moiety can be derivatized into either an azide (B81097) or a terminal alkyne. For example, conversion of the alcohol to an alkyl halide followed by reaction with sodium azide would yield an azido-functionalized quinoline. Alternatively, reaction with propargyl bromide would install a terminal alkyne. The resulting functionalized quinoline can then be "clicked" with a complementary alkyne or azide-containing heterocyclic partner to form the stable 1,4-disubstituted triazole linkage. nih.govresearchgate.net

Direct Linkages: In many pyrazoline and pyrimidine hybrids, the connection is formed through a direct carbon-carbon bond as part of the new heterocyclic ring, originating from the chalcone precursor. nih.govias.ac.in

Heteroatom Linkers: Simple ether or thioether linkages can be formed by reacting the hydroxyl group (or a corresponding thiol) with an appropriate electrophile on the partner molecule.

Amide Linkers: A common strategy involves using bifunctional linkers. For example, reacting an amino-functionalized quinoline with chloroacetyl chloride introduces a reactive N-chloroacetyl group, which can then be coupled with another nucleophile to form a stable acetamide (B32628) linker. ias.ac.in

Table 3: Linker Types in Quinoline Hybrid Molecules

Linker Type Formation Reaction Example Application
Carbon-Carbon Claisen-Schmidt Condensation & Cyclization Pyrazoline & Pyrimidine Hybrids
Acetamide Acylation with Chloroacetyl Chloride Quinoline-Pyrimidine-Morpholine Hybrids ias.ac.in
1,2,3-Triazole Huisgen 1,3-Dipolar Cycloaddition ("Click" Chemistry) Quinoline-Triazole Hybrids nih.gov

| Thiazolidinone Ring | Multicomponent Reaction | Quinolinyl-Thiazolidinone Hybrids rroij.com |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity in chemical transformations. For this compound and its derivatives, the key reactive centers are the C2-chloro group, the ethan-1-ol side chain, and the quinoline ring system itself.

Reactivity of the C2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinoline nitrogen. Its reactivity is a cornerstone of the derivatization of this scaffold. nih.gov The ease of this substitution can be influenced by the electronic nature of other substituents on the quinoline ring. Electron-donating groups on the benzo portion may decrease the reactivity of the C2-Cl bond, while electron-withdrawing groups may enhance it.

Reactivity of the Ethan-1-ol Side Chain: The hydroxyl group exhibits typical reactivity for a secondary alcohol. It can be oxidized to the corresponding ketone, 1-(2-chloroquinolin-3-yl)ethan-1-one, which is a key precursor for forming chalcones. researchgate.net It can also undergo esterification or etherification. mdpi.comnih.gov The proximity of the bulky and electron-rich quinoline ring may sterically hinder access to the hydroxyl group and influence its acidity.

Reactivity of the Quinoline Core: The quinoline ring system can participate in various reactions. For example, the precursor 2-chloroquinoline-3-carbaldehyde is highly reactive. The formyl group readily undergoes condensation reactions with active methylene (B1212753) compounds (Knoevenagel condensation) and amines (to form Schiff bases), providing pathways to a vast number of derivatives. nih.govnih.gov The reactivity of these precursors is fundamental to the synthesis of the diverse structures discussed.

Table 4: Summary of Structure-Reactivity Relationships

Structural Feature Type of Reactivity Influencing Factors Common Transformations
C2-Chloro Group Nucleophilic Aromatic Substitution (SNAr) Electronic effects of ring substituents Substitution with N, S, O-nucleophiles nih.gov
Ethan-1-ol Group Oxidation, Esterification, Etherification Steric hindrance from quinoline ring Formation of ketones, esters, ethers nih.govresearchgate.net
C3-Formyl Group (in precursor) Nucleophilic Addition/Condensation Electrophilicity of carbonyl carbon Formation of chalcones, Schiff bases, hydrazones nih.gov

| Quinoline Ring | Electrophilic/Nucleophilic Substitution | Substituents on the ring | Ring formation, cyclization reactions nih.gov |

Future Directions and Emerging Research Avenues for 1 2 Chloroquinolin 3 Yl Ethan 1 Ol

Development of Novel and Atom-Economical Synthetic Pathways

The development of synthetic routes to quinoline (B57606) derivatives that are both novel and atom-economical is a primary focus of contemporary organic chemistry. rsc.orgrsc.orgresearchgate.net Traditional methods often involve multi-step processes with the use of stoichiometric and sometimes hazardous reagents. Future research will prioritize the development of more efficient and environmentally benign methodologies.

Key areas of exploration include:

One-Pot Syntheses: Designing multi-component reactions (MCRs) where multiple starting materials react in a single flask to form the desired quinoline scaffold is a highly sought-after goal. rsc.orgresearchgate.net MCRs offer significant advantages in terms of reduced waste, time, and cost. rsc.org

Catalytic Approaches: The use of transition metal catalysts, as well as organocatalysts, will be instrumental in developing new synthetic pathways. rsc.orgorganic-chemistry.org These catalysts can enable reactions to proceed under milder conditions with higher selectivity and efficiency. Research into recyclable catalysts is also a key aspect of green chemistry.

Alternative Starting Materials: Exploring the use of readily available and renewable starting materials to construct the quinoline ring system is a critical aspect of sustainable synthesis. rsc.org

A comparative table of conventional versus emerging synthetic strategies is presented below.

FeatureConventional SynthesisEmerging Atom-Economical Synthesis
Number of Steps Often multi-stepFrequently one-pot or fewer steps
Reagent Stoichiometry Often stoichiometricCatalytic
Byproducts Significant waste generationMinimal byproducts
Reaction Conditions Often harsh (high temperature, pressure)Generally milder conditions
Starting Materials Often derived from petroleum feedstocksIncreasing use of renewable feedstocks
Environmental Impact HigherLower

Exploration of Unprecedented Chemical Reactivity and Transformations

The 2-chloroquinoline (B121035) moiety and the secondary alcohol group in 1-(2-chloroquinolin-3-yl)ethan-1-ol (B6256433) provide a rich platform for exploring novel chemical reactivity. Future research will likely focus on uncovering and harnessing unprecedented transformations of this molecule.

Potential areas of investigation include:

C-H Activation: Direct functionalization of the C-H bonds within the quinoline ring system offers a powerful and atom-economical way to introduce new functional groups and build molecular complexity.

Novel Cyclization Reactions: The development of new intramolecular and intermolecular cyclization reactions involving the chloro and hydroxyl groups could lead to the synthesis of novel fused heterocyclic systems with interesting biological and material properties. acs.org

Asymmetric Catalysis: The development of enantioselective methods for the synthesis and transformation of this compound will be crucial for accessing specific stereoisomers with potentially distinct biological activities.

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are becoming increasingly powerful tools for the in-situ monitoring of reaction kinetics, intermediates, and mechanisms. nih.govacs.orgoptica.org

Future applications in the context of this compound synthesis and reactivity could involve:

Real-time Reaction Profiling: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR can provide real-time data on the concentration of reactants, products, and key intermediates throughout a reaction. optica.orgyoutube.com This information is invaluable for optimizing reaction conditions and identifying potential bottlenecks.

Mechanistic Elucidation: By observing the formation and decay of transient species, researchers can gain deeper insights into the reaction mechanism. youtube.com This knowledge is essential for the rational design of more efficient and selective synthetic methods.

High-Throughput Experimentation: The integration of in-situ monitoring with automated high-throughput experimentation platforms can accelerate the discovery and optimization of new reactions and catalysts.

Spectroscopic TechniqueInformation GainedApplication in Synthesis
In-situ FTIR (ReactIR) Real-time concentration of functional groups. optica.orgMonitoring reaction progress, identifying intermediates.
Process NMR Real-time structural information and quantification.Detailed kinetic analysis, mechanistic studies.
Raman Spectroscopy Vibrational information, often complementary to IR.Monitoring reactions in aqueous media or with strong IR absorbers.
Mass Spectrometry Identification of reaction components and intermediates by mass-to-charge ratio.Tracking reaction pathways and identifying byproducts.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis. tuwien.atrsc.org These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions, thereby accelerating the discovery and optimization of new synthetic routes. researchgate.netnd.educhemai.io

In the context of this compound, ML and AI can be applied to:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to the target molecule and its derivatives by working backward from the final product. rsc.org

Reaction Outcome Prediction: Machine learning models can be trained to predict the products, yields, and optimal reaction conditions for a given set of reactants and reagents. researchgate.netacs.org This can significantly reduce the number of trial-and-error experiments required. dartmouth.edu

De Novo Design: AI algorithms can be used to design novel quinoline derivatives with desired properties, such as specific biological activities or material characteristics.

Role in Advanced Materials Science Applications

The quinoline scaffold is a privileged structure not only in medicinal chemistry but also in materials science. rsc.orgnih.gov The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for a variety of advanced materials.

Future research into the applications of this compound and its derivatives in materials science may include:

Organic Light-Emitting Diodes (OLEDs): Quinoline-based materials have shown promise as emitters and host materials in OLEDs due to their high fluorescence quantum yields and thermal stability.

Sensors: The ability of the quinoline nitrogen to coordinate with metal ions makes its derivatives suitable for the development of fluorescent chemosensors for the detection of various analytes.

Organic Photovoltaics (OPVs): The electron-deficient nature of the quinoline ring can be exploited in the design of new acceptor materials for organic solar cells.

The exploration of these future directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in a wide range of scientific and technological fields.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2-Chloroquinolin-3-yl)ethan-1-ol with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via asymmetric transfer hydrogenation of a ketone precursor using chiral catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to achieve enantiomeric excess. Alternatively, catalytic hydrogenation with chiral ligands (e.g., BINAP) under optimized pressure (5–10 bar H₂) and temperature (25–60°C) improves yield and stereoselectivity. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) is critical for verifying enantiopurity (≥85% ee) .

Table 1 : Comparison of Synthetic Approaches

MethodCatalyst/ReagentYield (%)ee (%)Reference
Asymmetric HydrogenationRuCl(p-cymene) complex9087–90
Chiral ResolutionChiral HPLC9599

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR Analysis : Assign 1H^1H and 13C^{13}C chemical shifts using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and quinoline aromatic protons (δ 7.5–8.5 ppm).
  • X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Optimize data collection at low temperatures (100 K) to minimize thermal motion artifacts. A typical R-factor of <5% indicates high precision .

Q. What solvent systems and reaction conditions stabilize this compound during derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions. For acid-catalyzed reactions (e.g., esterification), use anhydrous conditions with molecular sieves to prevent hydroxyl group protonation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported stereochemical configurations of quinoline-based alcohols?

  • Methodological Answer : Discrepancies often arise from incorrect space group assignments or twinning. Employ twin refinement in SHELXL and validate using Hooft/Y parameters. For example, a study on a related quinoline chalcone derivative resolved enantiomerism via Flack parameter analysis (Flack x ≈ 0.02) .

Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound?

  • Methodological Answer :
  • Antifibrotic Activity : Use bleomycin-induced pulmonary fibrosis in Wistar rats. Administer 50 mg/kg intragastrically for 2 weeks; assess histopathology (Masson’s trichrome staining) and cytokine levels (ELISA for TGF-β1).
  • Hemorheological Effects : Incubate blood samples with the compound (10⁻⁵ g/mL) at 43°C for 60 min; measure viscosity changes using a rotational viscometer. Compare to pentoxifylline controls .

Q. How can conflicting NMR data from synthetic batches be systematically analyzed?

  • Methodological Answer :
  • Step 1 : Verify solvent purity (e.g., residual protons in CDCl₃ can shift signals).
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Step 3 : Quantify diastereomeric impurities via 19F^{19}F NMR (if fluorinated analogs are present) or LC-MS .

Table 2 : Common NMR Artifacts and Solutions

ArtifactSolution
Solvent ImpuritiesUse deuterated solvents >99.9%
Diastereomer OverlapEmploy chiral shift reagents
Dynamic ExchangeLower temperature (e.g., 25°C → 5°C)

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydroxyl oxygen (HOMO -7.2 eV) is susceptible to electrophilic attack .

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